9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol
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Overview
Description
9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol is a heterocyclic compound that features a bromine atom, a hydroxyl group, and a dioxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-one.
Reduction: Formation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol is not fully understood. it is believed to interact with biological molecules through its bromine and hydroxyl groups, potentially forming hydrogen bonds or participating in halogen bonding. These interactions can affect various molecular targets and pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine:
(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid: Contains a boronic acid group, which can be used in cross-coupling reactions.
Uniqueness
The presence of both a bromine atom and a hydroxyl group in 9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol makes it unique compared to its analogs
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-ol |
InChI |
InChI=1S/C9H9BrO3/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5,11H,1-3H2 |
InChI Key |
LKMNKTXNNNJRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)O)Br)OC1 |
Origin of Product |
United States |
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